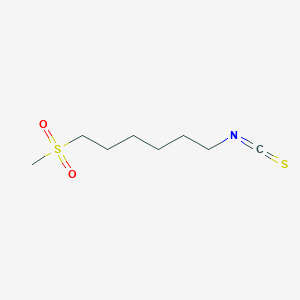

1-Isothiocyanato-6-(methylsulfonyl)-hexane

Overview

Description

1-Isothiocyanato-6-(methylsulfonyl)-hexane is a biologically active compound that belongs to the class of isothiocyanates (ITCs). ITCs are found in cruciferous plants like Brussels sprouts, broccoli, and wasabi . They are known for their anticancer and antimicrobial properties . The high chemopreventive and anticancer potential of ITCs results from the presence of a large amount of glucosinolates, which undergo an enzymatic transformation to ITCs under the influence of myrosinase .

Synthesis Analysis

The synthesis of 1-isothiocyanato-6-(methylsulfonyl)-hexane involves a sequence of reactions: azidation and reaction with a triphenylphosphine/carbon disulfide system . This method was used for the efficient synthesis of 1-isothiocyanato-6-methoxyhexane and 1-isothiocyanato-6-(methylthio)hexane from 1-chloro-6-methoxyhexane and (6-chlorohexyl)(methyl)sulfane .Scientific Research Applications

Glucosinolate Hydrolysis Products

Glucosinolates, including compounds like 1-isothiocyanato-6-(methylsulfonyl)-hexane, have been studied for their potential use in organic synthesis and their biological activities. Research by Vaughn and Berhow (2004) explored the isolation and purification of glucosinolate hydrolysis products, including various isothiocyanates, from different plant sources, highlighting their relevance in both organic chemistry and biological applications (Vaughn & Berhow, 2004).

Synthesis and Structural Analogs

The design and synthesis of bifunctional isothiocyanate analogs, including structural analogs of sulforaphane, have been explored for their potential as inducers of anticarcinogenic detoxication enzymes. Posner et al. (1994) synthesized several isothiocyanates and examined their potency in inducing NAD(P)H:quinone reductase, a phase 2 detoxication enzyme, thereby contributing to our understanding of the structure-activity relationship of these compounds (Posner et al., 1994).

Pharmacological Activities

The pharmacological effects of 1-isothiocyanato-6-(methylsulfonyl)-hexane and its derivatives have been investigated in the context of cancer research. Lee et al. (2018) studied the impact of these compounds on human oral cancer cells, revealing their potential in inducing mitotic arrest and apoptosis, thus demonstrating their significance in cancer research and therapy (Lee et al., 2018).

Anti-Inflammatory Effects

Research on the anti-inflammatory properties of isothiocyanates, specifically 1-isothiocyanato-7-(methylsulfonyl) heptane, has shown promising results. Lim et al. (2017) found that this compound significantly reduced the expression of pro-inflammatory cytokines and inhibited NFκ-B signaling in macrophage cells, suggesting its potential use in anti-inflammatory and anticancer treatments (Lim et al., 2017).

Clinical Trials and Human Health

Isothiocyanates have been examined in clinical trials for their disease preventive and therapeutic effects. Palliyaguru et al. (2018) summarized trials employing isothiocyanates, including sulforaphane, against various diseases, indicating the potential to incorporate these compounds into human disease mitigation efforts (Palliyaguru et al., 2018).

Safety And Hazards

properties

IUPAC Name |

1-isothiocyanato-6-methylsulfonylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S2/c1-13(10,11)7-5-3-2-4-6-9-8-12/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJXLUXFLFBKAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201346619 | |

| Record name | 1-Isothiocyanato-6-(methylsulfonyl)-hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isothiocyanato-6-(methylsulfonyl)-hexane | |

CAS RN |

167963-03-3 | |

| Record name | 1-Isothiocyanato-6-(methylsulfonyl)-hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Methylsulfonyl)benzyl]-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B1647921.png)

![Benzo[1,3]dioxol-5-yl-(3-methoxy-phenyl)-methanone](/img/structure/B1647924.png)